Cas no 1934484-03-3 (8-fluorobicyclo[3.2.1]octan-3-amine)
![8-fluorobicyclo[3.2.1]octan-3-amine structure](https://ja.kuujia.com/scimg/cas/1934484-03-3x500.png)
8-fluorobicyclo[3.2.1]octan-3-amine 化学的及び物理的性質
名前と識別子
-
- 8-fluorobicyclo[3.2.1]octan-3-amine
-
- インチ: 1S/C8H14FN/c9-8-5-1-2-6(8)4-7(10)3-5/h5-8H,1-4,10H2
- InChIKey: YVTATXNKKAVRDT-UHFFFAOYSA-N
- ほほえんだ: C12C(F)C(CC1)CC(N)C2
8-fluorobicyclo[3.2.1]octan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-250MG |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 250MG |
¥ 2,560.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-100mg |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 100mg |
¥1604.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-5G |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 5g |
¥ 19,206.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-500MG |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 500MG |
¥ 4,270.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-1G |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-5g |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 5g |
¥19206.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-250mg |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 250mg |
¥2561.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-1g |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 1g |
¥6402.0 | 2024-04-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00773090-1g |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 98% | 1g |
¥6402.0 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9064-100MG |
8-fluorobicyclo[3.2.1]octan-3-amine |
1934484-03-3 | 95% | 100MG |
¥ 1,603.00 | 2023-04-14 |
8-fluorobicyclo[3.2.1]octan-3-amine 関連文献
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
8-fluorobicyclo[3.2.1]octan-3-amineに関する追加情報
8-Fluorobicyclo[3.2.1]octan-3-amine: A Comprehensive Overview
The compound 8-fluorobicyclo[3.2.1]octan-3-amine, also identified by the CAS number CAS No 1934484-03-3, is a bicyclic amine with a fluorine substituent at the 8-position of the bicyclo[3.2.1]octane framework. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications in drug design and advanced materials.
The bicyclic structure of 8-fluorobicyclo[3.2.1]octan-3-amine provides it with a rigid and compact geometry, which is advantageous in various chemical reactions and biological interactions. The presence of the fluorine atom at the 8-position introduces additional electronic and steric effects, enhancing its reactivity and selectivity in synthetic transformations.
Recent studies have explored the synthesis of 8-fluorobicyclo[3.2.1]octan-3-amine through various methodologies, including ring-closing metathesis, Friedel-Crafts alkylation, and asymmetric catalysis. These advancements have not only improved the efficiency of its synthesis but also opened new avenues for its application in asymmetric drug design.
In terms of applications, 8-fluorobicyclo[3.2.1]octan-3-amine has been utilized as a chiral building block in the construction of complex natural products and bioactive molecules. Its role as a versatile ligand in organocatalysis has also been highlighted, demonstrating its potential in asymmetric induction and enantioselective synthesis.
The unique properties of this compound have also been leveraged in materials science, where it serves as a precursor for the development of advanced polymers and nanomaterials with tailored mechanical and electronic properties.
Recent research has further elucidated the pharmacological profile of 8-fluorobicyclo[3.2.1]octan-3-amine, revealing its potential as a modulator of key biological targets such as G-protein coupled receptors (GPCRs) and kinase enzymes.
In conclusion, 8-fluorobicyclo[3.2.1]octan-3-amine stands as a pivotal molecule in modern organic chemistry, offering a wealth of opportunities for innovation across diverse scientific disciplines.
1934484-03-3 (8-fluorobicyclo[3.2.1]octan-3-amine) 関連製品
- 2137858-05-8(1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole)
- 94169-63-8((3,5-Diisopropoxyphenyl)methanol)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)
- 1208083-15-1(3,5-Difluorobiphenyl-4-amine)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)
- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)
- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)
- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)
